molecular formula C11H8N2O B572553 [3,3'-Bipyridine]-5-carbaldehyde CAS No. 1214339-67-9

[3,3'-Bipyridine]-5-carbaldehyde

Cat. No. B572553
CAS RN: 1214339-67-9
M. Wt: 184.198
InChI Key: YVLWSVFFRAXFNF-UHFFFAOYSA-N
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Description

“[3,3’-Bipyridine]-5-carbaldehyde” is a derivative of bipyridine, which is a family of organic compounds with the formula (C5H4N)2, consisting of two pyridyl (C5H4N) rings . Bipyridines are colorless solids, soluble in organic solvents and slightly soluble in water .


Molecular Structure Analysis

The molecular structure of bipyridine derivatives can be interpreted using various spectroscopic techniques such as MS, IR, 1H NMR, UV–Vis, elemental analysis, TG-DTG, conductivity, and magnetic susceptibility measurements .


Chemical Reactions Analysis

The chemical reactions involving bipyridine derivatives are complex and varied. They are often used as ligands in coordination chemistry, playing crucial roles in developing our understanding of the thermodynamics and kinetics of complexation of metal ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of bipyridine derivatives can vary widely. Physical properties include characteristics such as density, color, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .

Mechanism of Action

The mechanism of action of bipyridine derivatives is often related to their ability to act as ligands in coordination chemistry. For example, Milrinone, a bipyridine derivative, is a phosphodiesterase-3 inhibitor. This drug inhibits the action of phosphodiesterase-3 and thus prevents degradation of cAMP .

Safety and Hazards

The safety and hazards associated with bipyridine derivatives depend on the specific compound. For example, 2,2’-bipyridine has specific handling and storage requirements, and exposure can lead to skin and eye irritation, as well as more serious health effects .

Future Directions

The future directions of bipyridine research are vast and promising. Bipyridine and its derivatives have found widespread application as a scaffold in supramolecular and metallosupramolecular chemistry . The continued exploration of these compounds will likely yield new insights and applications in various fields of chemistry.

properties

IUPAC Name

5-pyridin-3-ylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-8-9-4-11(7-13-5-9)10-2-1-3-12-6-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLWSVFFRAXFNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673536
Record name [3,3'-Bipyridine]-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3,3'-Bipyridine]-5-carbaldehyde

CAS RN

1214339-67-9
Record name [3,3'-Bipyridine]-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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